molecular formula C26H24N5NaO5S B078823 (4S)-2-Methyl-2,4-pentanediol CAS No. 12220-29-0

(4S)-2-Methyl-2,4-pentanediol

Cat. No. B078823
CAS RN: 12220-29-0
M. Wt: 118.17 g/mol
InChI Key: SVTBMSDMJJWYQN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4S)-2-Methyl-2,4-pentanediol” is an organic compound with the formula (CH3)2C(OH)CH2CH(OH)CH3 . This colourless liquid is a chiral diol . It is produced industrially from diacetone alcohol by hydrogenation .


Synthesis Analysis

“(4S)-2-Methyl-2,4-pentanediol” is produced industrially from diacetone alcohol by hydrogenation . The exact synthesis process is not detailed in the search results.


Molecular Structure Analysis

The molecular formula of “(4S)-2-Methyl-2,4-pentanediol” is C6H14O2 . It has a molecular weight of 118.174 Da . The InChI representation of its structure is InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“(4S)-2-Methyl-2,4-pentanediol” is a colourless liquid with a mild, sweetish odor . It has a density of 0.92 g/mL , a melting point of -40 °C , and a boiling point of 197 °C . It is miscible in water and has a vapor pressure of 0.05 mmHg at 20°C .

Scientific Research Applications

  • Extractive Distillation Agent : It is used as an extractive distillation agent for the purification of propylene oxide (Claessens & Fan, 2002).

  • Crystallization of Biological Macromolecules : The compound is popularly used in the crystallization of biological macromolecules, particularly proteins. It binds preferentially to hydrophobic sites on proteins and helps in stabilizing protein structures (Anand, Pal, & Hilgenfeld, 2002).

  • Hydrogen Bonding Studies : 2-Methyl-2,4-pentanediol has been studied for its hydrogen bonding properties, particularly in solution, through infrared and 1H-NMR spectroscopy (Nakao, Sugeta, & Kyōgoku, 1986).

  • Dielectric and Kerr-Effect Studies : The compound has been the subject of dielectric and dynamic Kerr-effect studies to understand the characteristics of relaxations observed in it (Crossley & Williams, 1977).

  • Oxidation Reactions : 2-Methyl-2,4-pentanediol is involved in oxidation reactions, particularly in the presence of Ru(III) or Ru(VI) catalysts, as studied in the context of alcohol oxidation (Mucientes et al., 2004).

  • Photolysis Reactions : It participates in photolysis reactions, leading to intramolecular C-C bond formation and the production of diastereomerically pure compounds (Sugimura, Nagano, & Tai, 1997).

  • Interactions with Ribonuclease A : The interactions of 2-Methyl-2,4-pentanediol with ribonuclease A in aqueous solutions have been investigated to understand the solvent-protein interactions (Pittz & Timasheff, 1978).

  • Chiral Perturbation Factor in Stereocontrol : Its role in stereocontrol mechanisms, particularly in tethered reactions, has been studied to understand the impact of entropy on stereochemical outcomes (Tei et al., 2002).

Safety And Hazards

“(4S)-2-Methyl-2,4-pentanediol” is labeled with the signal word “Warning” according to GHS labelling . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H361d (suspected of damaging the unborn child) . The flash point is 98.3 °C .

Future Directions

“(4S)-2-Methyl-2,4-pentanediol” is used in a variety of applications including coatings, cleansers, cosmetics, solvents, lubricants, and hydraulic fluids . It is also used in skin care, hair care, soap, and eye cosmetic products at concentrations ranging from 0.1% - 25% . It is biodegradable and unlikely to accumulate in the environment . In the laboratory, it is a common precipitant and cryoprotectant in protein crystallography .

properties

IUPAC Name

(4S)-2-methylpentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBMSDMJJWYQN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308225
Record name (4S)-2-Methyl-2,4-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-2-Methyl-2,4-pentanediol

CAS RN

99210-91-0, 12220-29-0
Record name (4S)-2-Methyl-2,4-pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99210-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-2-Methyl-2,4-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Acid Red 299
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-2-Methyl-2,4-pentanediol
Reactant of Route 2
Reactant of Route 2
(4S)-2-Methyl-2,4-pentanediol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(4S)-2-Methyl-2,4-pentanediol
Reactant of Route 4
Reactant of Route 4
(4S)-2-Methyl-2,4-pentanediol
Reactant of Route 5
Reactant of Route 5
(4S)-2-Methyl-2,4-pentanediol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(4S)-2-Methyl-2,4-pentanediol

Citations

For This Compound
105
Citations
A Stefaniu, L Pintilie, V Anastasoaie… - Chemistry …, 2020 - mdpi.com
Molecular docking studies have been performed to assess the antimicrobial potential of three 1,3,4-thiadiazole derivatives containing azulene rings. The simulations were conducted on …
Number of citations: 4 www.mdpi.com
I Roterman-Konieczna, M Banach… - Bio-Algorithms and Med …, 2015 - degruyter.com
The fuzzy oil drop model was applied to analyze the structure of macromomycin, the apoprotein of the antitumor antibiotic auromomycin, revealing the differentiation of β-structural …
Number of citations: 7 www.degruyter.com
Y Shan, X He, Z Wang, X Yue, J Zhu, Y Yang, M Liu - Molecules, 2021 - mdpi.com
Clostridium perfringens autolysin (CpAcp) is a peptidoglycan hydrolase associated with cell separation, division, and growth. It consists of a signal peptide, ten SH3b domains, and a …
Number of citations: 3 www.mdpi.com
BM Lange, N Srividya - Journal of experimental botany, 2019 - academic.oup.com
The plant kingdom supports an extraordinary chemical diversity, with terpenoids representing a particularly diversified class of secondary (or specialized) metabolites. Volatile and semi-…
Number of citations: 24 academic.oup.com
GH Carlsson, D Hasse, F Cardinale… - Journal of …, 2018 - academic.oup.com
Strigolactones, a group of terpenoid lactones, control many aspects of plant growth and development, but the active forms of these plant hormones and their mode of action at the …
Number of citations: 42 academic.oup.com
MG Teixeira, ES Alvarenga, DT Lopes… - Pest management …, 2019 - Wiley Online Library
BACKGROUND Given the weed resistance to various herbicides with different mechanisms of action, the search for new compounds that are more effective and exhibit low levels of …
Number of citations: 10 onlinelibrary.wiley.com
A Alam, KM Rana, MA Hosen, S Dey… - Physical Chemistry …, 2022 - physchemres.org
Thymidine and thymidine-mimicking derivatives were found promising against microorganisms which may inhibit the growth of microorganisms providing effective therapies for several …
Number of citations: 10 www.physchemres.org
S Kavitha, SK Behera, S Aliya, A Uma - World Journal of …, 2017 - wjpsonline.com
Lipase-B from Candida antarctica is used as effective biocatalyst in various industries mainly in the preparation of drugs like S-Pregabalin. But the production of this enzyme from this …
Number of citations: 2 wjpsonline.com
E Hamnevik, C Blikstad, S Norrehed… - Journal of Molecular …, 2014 - Elsevier
An increasing interest in biocatalysis and the use of stereoselective alcohol dehydrogenases in synthetic asymmetric catalysis motivates detailed studies of potentially useful enzymes …
Number of citations: 36 www.sciencedirect.com
OL Kobzar, YV Shulha, VM Buldenko… - Ukrainica …, 2022 - bioorganica.com.ua
Calix [4] arene-, thiacalix [4] arene-and sulfonylcalix [4] arene-based derivatives with upper rim phosphinic acid groups were studied as inhibitors of glutathione S-transferases. It was …
Number of citations: 1 bioorganica.com.ua

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.